

# H-Glu(OtBu)-OMe.HCl: A Technical Guide for Researchers

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An In-depth Technical Guide on the Core Chemical Properties and Applications of L-Glutamic acid  $\gamma$ -tert-butyl ester  $\alpha$ -methyl ester hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, experimental data, and common applications of **H-Glu(OtBu)-OMe.HCI**, a crucial building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals involved in drug development and peptide chemistry.

### **Core Chemical Properties and Data**

**H-Glu(OtBu)-OMe.HCI**, also known as L-Glutamic acid γ-tert-butyl ester α-methyl ester hydrochloride, is a derivative of L-glutamic acid.[1] In this derivative, the side chain carboxylic acid is protected as a tert-butyl ester (OtBu), and the alpha-carboxylic acid is protected as a methyl ester (OMe). The alpha-amino group is present as a hydrochloride salt. These protecting groups are instrumental in preventing unwanted side reactions during peptide synthesis.[2][3]

#### **Physical and Chemical Properties**

The following tables summarize the key physical and chemical properties of **H-Glu(OtBu)-OMe.HCI**, compiled from various sources.



Property	Value	Citations
CAS Number	6234-01-1	[1][4][5][6]
Molecular Formula	C10H20CINO4	[1][4][6]
Molecular Weight	253.72 g/mol	[1][4][5]
Appearance	White to off-white solid/powder	[1]
Melting Point	126-130 °C	[7]
Optical Rotation	+24.0 to +27.0° (c=1, MeOH)	[7]
Solubility	Soluble in DMSO (125 mg/mL), slightly soluble in water.	[1]
Storage Conditions	4°C, sealed storage, away from moisture. For solutions in solvent: -80°C for 6 months, -20°C for 1 month.	[1][4][5]

### **Computational Data**

Computational chemistry provides further insights into the molecular characteristics of **H-Glu(OtBu)-OMe.HCl**.

Property	Value	Citations
Topological Polar Surface Area (TPSA)	78.62 Ų	[5]
LogP	1.0304	[5]
Hydrogen Bond Acceptors	5	[5]
Hydrogen Bond Donors	1	[5]
Rotatable Bonds	4	[5]



#### **Experimental Protocols**

The primary application of **H-Glu(OtBu)-OMe.HCI** is in peptide synthesis, where it serves as a protected glutamic acid residue. The following outlines a general experimental protocol for its incorporation into a peptide chain via Solid-Phase Peptide Synthesis (SPPS).

## General Protocol for Coupling of H-Glu(OtBu)-OMe.HCl in SPPS

This protocol assumes a standard Fmoc-based solid-phase peptide synthesis strategy.

- 1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide resin) pre-loaded with the C-terminal amino acid of the target peptide.
- Swell the resin in a suitable solvent, typically dimethylformamide (DMF).
- 2. Fmoc Deprotection:
- Treat the resin with a 20% solution of piperidine in DMF to remove the N-terminal Fmoc protecting group of the resin-bound amino acid.
- Wash the resin thoroughly with DMF to remove the piperidine and cleaved Fmoc adducts.
- 3. Amino Acid Activation and Coupling:
- In a separate vessel, dissolve H-Glu(OtBu)-OMe.HCl (typically 3-5 equivalents relative to the resin loading) in DMF.
- Neutralize the hydrochloride salt by adding a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), until the solution is basic.
- Add a coupling reagent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), to activate the carboxylic acid of the incoming amino acid.
- Add the activated amino acid solution to the deprotected resin.



- Agitate the reaction mixture for a specified time (e.g., 1-2 hours) to ensure complete coupling.
- 4. Washing:
- After the coupling reaction, wash the resin extensively with DMF to remove excess reagents and byproducts.
- 5. Repetition for Peptide Elongation:
- Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the peptide sequence.
- 6. Cleavage and Deprotection of Side Chains:
- Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the sidechain protecting groups (including the OtBu group from the glutamic acid residue) are removed.
- This is typically achieved by treating the resin with a cleavage cocktail, most commonly
  containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane and water) to
  prevent side reactions.[8][9][10][11] The methyl ester (OMe) can also be cleaved under these
  acidic conditions or subsequently through saponification if a free C-terminus is desired.

#### **Visualizations**

### Logical Relationship of H-Glu(OtBu)-OMe.HCl Properties

The following diagram illustrates the relationships between the core properties of **H-Glu(OtBu)-OMe.HCl**.



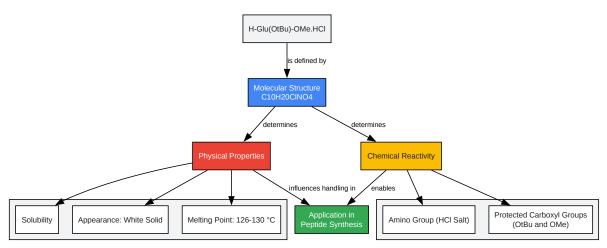


Figure 1: Interrelation of H-Glu(OtBu)-OMe.HCl Properties

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Figure 1: Interrelation of H-Glu(OtBu)-OMe.HCl Properties

## Experimental Workflow for SPPS using H-Glu(OtBu)-OMe.HCl

The diagram below outlines the typical workflow for incorporating **H-Glu(OtBu)-OMe.HCI** into a peptide chain during solid-phase peptide synthesis.



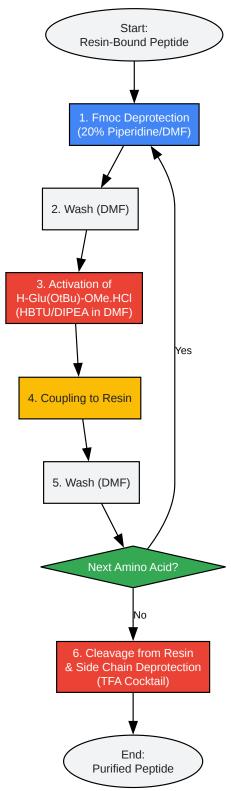


Figure 2: SPPS Workflow with H-Glu(OtBu)-OMe.HCl

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